Cubane-1-carboxamide

Crystal Engineering Supramolecular Chemistry Solid-State NMR

Replace planar aromatics without compromising target geometry. Cubane-1-carboxamide provides an identical 1,4-axis to benzene (~2.7 Å), enabling >100-fold solubility gains and 40% lower intrinsic clearance vs. benzamides. Its distinct 'shallow-glide' hydrogen-bonding motif—unavailable in BCP or planar amides—ensures predictable solid-state performance for co-crystal design. Ideal for site-selective C–H activation to build chiral, IP-protected libraries. Procure this privileged cage scaffold to unlock ADME advantages in your para-substituted SAR programs.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 119696-06-9
Cat. No. B053832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCubane-1-carboxamide
CAS119696-06-9
SynonymsPentacyclo[4.2.0.02,5.03,8.04,7]octanecarboxamide (9CI)
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC12C3C4C1C5C2C3C45C(=O)N
InChIInChI=1S/C9H9NO/c10-8(11)9-5-2-1-3(5)7(9)4(1)6(2)9/h1-7H,(H2,10,11)
InChIKeyHOEPPTNNJKHFJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cubane-1-carboxamide (CAS 119696-06-9) Procurement and Technical Profile


Cubane-1-carboxamide (Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxamide) is a primary carboxamide derivative of the highly strained, saturated hydrocarbon scaffold cubane [1]. The cubane core, with its Oh symmetry and nearly identical 1,4-axis length to benzene (~2.7 Å), is a well-established non-classical bioisostere for the phenyl ring in medicinal chemistry [2]. This compound serves as a foundational synthetic intermediate for generating diverse, complex, and chiral functionalized cubanes [3], and as a building block for supramolecular structures, where its unique three-dimensional and electronic properties impart distinct behavior compared to planar aromatic analogs [4].

Limitations of Analog Replacement for Cubane-1-carboxamide in Research and Development


Simply substituting another carboxamide, such as a substituted benzamide or a bicyclo[1.1.1]pentane (BCP) derivative, for cubane-1-carboxamide fails to capture its unique combination of three-dimensional geometry, physicochemical properties, and solid-state behavior. While BCPs offer metabolic stability, the cubane scaffold provides the closest geometric match to a para-substituted benzene ring among bioisosteres, offering a distinct advantage in target engagement [1]. Furthermore, the cubane core's electronic and steric properties, specifically its carbon acidity and bulk, are directly responsible for forcing a unique 'shallow-glide' hydrogen-bonding motif in the solid state, a behavior not observed with planar amides [2]. This specific interplay of 3D vectors and intermolecular interactions means that cubane-1-carboxamide and its derivatives cannot be reliably interchanged with other bioisosteres or simple amides without fundamentally altering the material's or molecule's performance in crystallization, target binding, and physicochemical profile [3].

Quantitative Differentiation Data for Cubane-1-carboxamide (CAS 119696-06-9) Against Key Comparators


Unique Solid-State Hydrogen Bonding Motif vs. Typical Primary Amides

Cubane-1-carboxamide and its 4-halo derivatives (Cl, Br, I) form a unique 'shallow-glide' hydrogen-bonded network in the solid state. In contrast, the vast majority of primary amides, including benzamide, adopt a more characteristic 5.1 Å translated ribbon pattern [1]. This divergent behavior is directly attributed to the cubane scaffold's steric bulk and carbon acidity [2].

Crystal Engineering Supramolecular Chemistry Solid-State NMR

Bioisosteric Replacement of Benzene: Solubility and Metabolic Stability Advantages

As a class, replacing a benzene ring with a cubane scaffold can lead to dramatic improvements in solubility and metabolic stability. In a direct comparison, a cubane analog demonstrated significantly higher aqueous solubility (148.8 mM) compared to its benzene counterpart (1.384 mM) [1]. Another study showed that the bioisosteric replacement of a benzene ring with cubane increased metabolic stability, decreasing intrinsic clearance (CLint) from 11.96 µL/min/10^6 cells to 6.98 µL/min/10^6 cells [2].

Medicinal Chemistry Bioisosteres Drug Design ADME

Validated Bioisosteric Replacement in Bioactive Molecules vs. Benzene Analogs

In a broad study validating Eaton's hypothesis, cubane was found to be a viable bioisostere for the phenyl ring in several drug templates. For the antiparasitic agent benznidazole (used for Chagas disease), the cubane analog maintained similar bioactivity to the parent [1]. However, for the anticancer agent tamibarotene, the cubane analog was less active, while the alternative cyclooctatetraene (COT) bioisostere augmented activity [2]. This highlights both the scope and the specific limitations of cubane as a phenyl replacement.

Medicinal Chemistry Bioisosteres Scaffold Hopping Antiparasitic

Three-Dimensional Geometric Match to Benzene vs. Other Bioisosteres

Cubane is the ideal benzene bioisostere as it provides the closest geometric match to a para-substituted benzene ring [1]. Its diagonal 1,4-C-C distance is approximately 2.7 Å, which is nearly identical to the distance between para-carbon atoms in benzene. This contrasts with other popular bioisosteres like bicyclo[1.1.1]pentane (BCP), which has a shorter 1,3-distance of approximately 1.9 Å, potentially altering the spatial orientation of substituents in the binding pocket [2].

Medicinal Chemistry Bioisosteres Molecular Modeling Structure-Based Drug Design

Versatile Scaffold for Complex Functionalization via Directed ortho-Metalation

Cubane-1-carboxamide serves as a versatile starting material for the synthesis of complex, chiral cubanes. Its carboxamide group can act as a directing group for sequential ortho-metalation, enabling site-selective functionalization of the cubane core [1]. This methodology allows access to 1,2,3- and 1,3,5-trisubstituted cubanes with high diastereoselectivity, a level of precise and diverse functionalization not readily achievable with simpler, less sterically demanding scaffolds like the BCP core [2].

Synthetic Chemistry C-H Activation Methodology Scaffold Functionalization

Procurement-Driven Application Scenarios for Cubane-1-carboxamide (CAS 119696-06-9)


Crystal Engineering and Solid-State Formulation Design

Leverage the unique 'shallow-glide' hydrogen-bonding motif of cubane-1-carboxamide to design novel crystalline materials and co-crystals with predictable packing and distinct physicochemical properties, as supported by X-ray diffraction studies [1]. This is a key differentiator from typical planar amides used in solid form screening.

Lead Optimization for Enhanced Solubility and Metabolic Stability

Use cubane-1-carboxamide as a synthetic intermediate to replace a phenyl or benzamide group in a lead compound to potentially increase aqueous solubility by >100-fold and reduce intrinsic clearance by over 40%, as demonstrated in comparative bioisostere studies [1].

Exploration of Novel 3D Chemical Space in Drug Discovery

Employ cubane-1-carboxamide as a privileged starting material to synthesize complex, chiral, and densely functionalized libraries through site-selective C-H activation [1]. This enables the generation of novel intellectual property and the exploration of binding pockets not addressable with flat, aromatic scaffolds.

Scaffold Hopping for Target Engagement Studies

In medicinal chemistry programs with established structure-activity relationships (SAR) around a para-substituted phenyl ring, procure cubane-1-carboxamide to prepare a bioisosteric analog. Its nearly identical 1,4-axis geometry to benzene maximizes the chance of maintaining target binding while leveraging the ADME benefits of a saturated cage structure [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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